8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 96920-55-7
VCID: VC4450434
InChI: InChI=1S/C9H14N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-5H2,1H3
SMILES: CN1C2CCC1CC(C2)C#N
Molecular Formula: C9H14N2
Molecular Weight: 150.225

8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile

CAS No.: 96920-55-7

Cat. No.: VC4450434

Molecular Formula: C9H14N2

Molecular Weight: 150.225

* For research use only. Not for human or veterinary use.

8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile - 96920-55-7

Specification

CAS No. 96920-55-7
Molecular Formula C9H14N2
Molecular Weight 150.225
IUPAC Name 8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile
Standard InChI InChI=1S/C9H14N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-5H2,1H3
Standard InChI Key DOUCIMIQXTWTDF-UHFFFAOYSA-N
SMILES CN1C2CCC1CC(C2)C#N

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Framework

The compound is formally named 8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile under IUPAC guidelines. Its structure consists of a bicyclo[3.2.1]octane core, where the nitrogen atom at position 8 is methylated, and position 3 is substituted with a cyano group (-C≡N) . The bicyclic framework imposes significant steric constraints, influencing its conformational stability and interaction with biological targets .

Key Identifiers and Molecular Data

  • CAS Registry Number: 96920-55-7

  • Molecular Formula: C₉H₁₄N₂

  • Molecular Weight: 150.22 g/mol

  • Melting Point: 84–87°C

  • SMILES Notation: CN1C2CCC1CC(C#N)C2

  • InChI Key: DOUCIMIQXTWTDF-UHFFFAOYSA-N

The X-ray crystallography data for this specific derivative remain unreported, but analogous 8-azabicyclo[3.2.1]octane structures exhibit chair-boat conformations stabilized by intramolecular hydrogen bonding .

Synthesis and Derivative Preparation

Microwave-Assisted Reduction

A high-yield synthesis involves the reduction of a nitrile precursor using lithium aluminium hydride (LiAlH₄) under microwave irradiation. In a reported procedure :

  • Starting Material: A triflate intermediate (exact structure unspecified) is treated with LiAlH₄ in tetrahydrofuran (THF).

  • Conditions: Microwave heating at 80°C for 1 hour.

  • Workup: Quenching with saturated Na₂SO₄, followed by filtration and concentration.

  • Yield: 97% .

This method emphasizes the efficiency of microwave synthesis in reducing reaction times and improving selectivity for the 2β,3α-diastereomer, which is often pharmacologically preferred .

Alternative Routes

While direct synthetic pathways for 8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile are sparingly documented, related tropane derivatives are frequently synthesized via:

  • Ring-Closing Metathesis: Utilized for constructing the bicyclic core from acyclic precursors .

  • Stille/Suzuki Coupling: Introduces aryl or heteroaryl groups at position 3, though these methods are more relevant to ester or hydroxyl derivatives .

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound is stable under inert conditions but may decompose upon prolonged exposure to moisture or strong acids/bases. Limited solubility data are available, but its logP value (calculated: 0.88) suggests moderate lipophilicity, favoring membrane permeability .

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band near 2240 cm⁻¹ confirms the presence of the nitrile group .

  • ¹H NMR (CDCl₃): Key signals include δ 1.28 (s, 1H), 1.59 (m, 4H), 2.32 (s, 3H, N-CH₃), and 3.17 (s, 2H) .

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 151.12 .

Biological and Pharmacological Relevance

Monoamine Transporter Inhibition

Structural analogs of this compound exhibit potent inhibition of dopamine (DAT) and serotonin (SERT) transporters, making them candidates for treating CNS disorders like depression and addiction . For example:

  • DAT Selectivity: 3β-Aryl-8-oxabicyclo[3.2.1]octanes demonstrate up to 177-fold selectivity for DAT over SERT .

  • Mechanistic Insight: The cyano group enhances electron-withdrawing effects, potentially stabilizing interactions with transporter binding pockets .

Patent Activity

A 2006 patent (WO2007063071A1) claims 8-azabicyclo[3.2.1]octane derivatives as monoamine reuptake inhibitors, highlighting their utility in psychostimulant addiction therapy . Specific claims include:

  • Exo/Endo Isomerism: Stereochemical configurations at C2 and C3 critically influence binding affinities .

  • Substituent Effects: Para-substituted aryl groups at C3 enhance potency, while meta-substitution reduces activity .

Analytical Methods and Quality Control

Regulatory Compliance

Suppliers such as Sigma-Aldrich and AChemBlock provide certificates of analysis (CoA) verifying identity, purity, and stability .

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